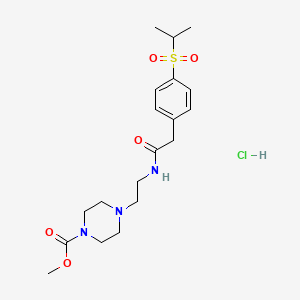

Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

Description

This compound is a piperazine derivative featuring a methyl carboxylate group at the 1-position of the piperazine ring. The structure includes an ethylacetamido linker connecting the piperazine to a 4-(isopropylsulfonyl)phenyl moiety, with a hydrochloride counterion enhancing solubility. The isopropylsulfonyl group is a strong electron-withdrawing substituent, influencing electronic and steric properties, which may enhance binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

methyl 4-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S.ClH/c1-15(2)28(25,26)17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)27-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHOOOGKCDHITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine core, an isopropylsulfonyl group, and an acetamido moiety. This unique arrangement contributes to its biological properties.

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of piperazine-based compounds in targeting anaplastic lymphoma kinase (ALK), a key player in certain cancers .

2. Anti-inflammatory Effects

The compound's sulfonamide component suggests potential anti-inflammatory activity. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specifically, studies have reported that piperazine derivatives can modulate the immune response by downregulating interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

3. Neuroprotective Properties

There is emerging evidence that piperazine derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. These effects are attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and cancer pathways.

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression and inflammatory responses.

- Cell Signaling Pathways : The modulation of signaling pathways such as MAPK and PI3K/Akt has been observed in related compounds, suggesting a similar profile for this compound.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

- Study on ALK Inhibition : A compound structurally similar to this compound was shown to effectively degrade ALK proteins in cancer cells, leading to reduced tumor growth in preclinical models .

- Anti-inflammatory Study : In vitro assays demonstrated that a piperazine derivative significantly reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following piperazine derivatives share structural motifs with the target compound but differ in substituents and functional groups:

Table 1: Key Structural Differences

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like N-(4-chlorophenyl)piperazine carboxamides .

- Conformation : Piperazine rings in analogs adopt chair conformations (e.g., ), suggesting similar spatial arrangements in the target compound .

Stability and Analytical Considerations

Q & A

Q. Optimization Tips :

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC (e.g., methanol/buffer mobile phase, pH 2.7–5.5) .

- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

Critical methods include:

Advanced: How do structural modifications (e.g., sulfonyl vs. carbonyl groups) influence receptor binding affinity?

Answer:

The isopropylsulfonyl group enhances hydrophobic interactions with target receptors (e.g., GPCRs or kinases) compared to carbonyl analogs. Key observations:

Q. Methodological Approach :

- Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures.

- Validate with in vitro binding assays (IC₅₀ measurements) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., fluorescence vs. radiometric) .

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity; confirm solubility in assay buffers via nephelometry .

- Metabolite Interference : Screen for off-target effects using metabolite profiling (LC-MS/MS) .

Case Example :

If conflicting IC₅₀ values arise, repeat assays with standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) .

Basic: What are the stability profiles under varying pH and temperature conditions?

Answer:

Q. Testing Protocol :

Advanced: What computational strategies predict metabolite formation and toxicity?

Answer:

- In Silico Tools :

- Validation : Compare with in vitro microsomal assays (human liver S9 fractions) .

Basic: How to assess solubility and formulate the compound for in vivo studies?

Answer:

- Solubility Screening : Test in PBS, PEG-400, and cyclodextrin solutions; typical solubility <1 mg/mL in aqueous buffers .

- Formulation Options :

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .

- Structural Optimization : Introduce bulky substituents (e.g., tert-butyl) to reduce ATP-binding pocket interactions .

- Negative Controls : Compare with inactive enantiomers or piperazine analogs lacking the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.